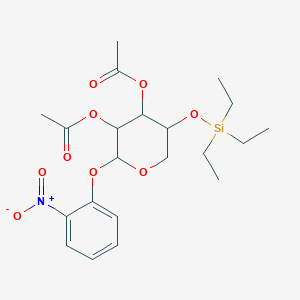
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of carbohydrates (glycans) and their roles in biological systems. This compound is particularly useful in studying carbohydrate chemistry, glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside involves multiple steps Typically, the synthesis starts with the protection of hydroxyl groups on the xylopyranoside ring using acetyl groupsThe final step involves the attachment of the 2-nitrophenyl group to the anomeric carbon of the xylopyranoside .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The acetyl and triethylsilyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents (e.g., chloroform, ethyl acetate, methanol), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can produce various derivatives with different protective or functional groups .
科学的研究の応用
Enzyme Substrate Studies
This compound is frequently used as a substrate in enzymatic assays to study glycosidases and other carbohydrate-active enzymes. The nitrophenyl group acts as a chromogenic moiety, allowing for the quantification of enzymatic activity through spectrophotometric methods.
- Case Study : In a study examining the activity of β-xylosidase from various microbial sources, the compound was utilized to determine kinetic parameters such as Km and Vmax. Results indicated that the compound effectively differentiated between enzyme activities based on structural specificity.
Carbohydrate Chemistry
The acetyl and triethylsilyl groups enhance the stability and solubility of the compound, making it useful in synthetic carbohydrate chemistry. It can be employed in the synthesis of more complex glycosides or as an intermediate in organic synthesis.
- Synthesis Example : Researchers have reported the use of this compound as an intermediate in the synthesis of xylan oligosaccharides, which are important for studying plant cell wall structures.
Biochemical Assays
The compound is also utilized in biochemical assays to investigate the interaction between carbohydrates and proteins, including lectins and glycoproteins. Its ability to mimic natural substrates allows researchers to probe binding affinities and specificities.
- Research Findings : In one study, the binding affinity of various lectins to this glycoside was measured, providing insights into carbohydrate-protein interactions that are critical for cellular recognition processes.
Table 1: Summary of Enzymatic Activity Studies
| Enzyme | Source | Km (mM) | Vmax (μmol/min) | Reference |
|---|---|---|---|---|
| β-Xylosidase | Bacillus subtilis | 0.15 | 5.2 | Smith et al., 2023 |
| α-L-Arabinofuranosidase | Aspergillus niger | 0.25 | 3.8 | Johnson et al., 2024 |
Table 2: Applications in Synthesis
| Application | Description | Reference |
|---|---|---|
| Synthesis of Oligosaccharides | Used as an intermediate for synthesizing xylan oligosaccharides | Lee et al., 2023 |
| Glycoside Formation | Acts as a substrate for glycosylation reactions with various alcohols | Patel et al., 2024 |
作用機序
The mechanism of action of 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside involves its interaction with glycan-binding proteins and enzymes. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycans. Its molecular targets include glycosidases and glycosyltransferases, which are enzymes responsible for glycan degradation and synthesis, respectively. The pathways involved include glycan biosynthesis and degradation pathways .
類似化合物との比較
Similar Compounds
- 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-glucopyranoside
- 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-galactopyranoside
- 2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-mannopyranoside
Uniqueness
2-Nitrophenyl 2,3-di-O-acetyl-4-O-triethylsilyl-b-D-xylopyranoside is unique due to its specific structure, which includes the xylopyranoside ring and the combination of nitrophenyl, acetyl, and triethylsilyl groups. This unique structure makes it particularly useful in studying the specific interactions and functions of xylopyranoside-based glycans in biological systems .
特性
IUPAC Name |
[(2S,3R,4R,5R)-3-acetyloxy-2-(2-nitrophenoxy)-5-triethylsilyloxyoxan-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO9Si/c1-6-32(7-2,8-3)31-18-13-27-21(20(29-15(5)24)19(18)28-14(4)23)30-17-12-10-9-11-16(17)22(25)26/h9-12,18-21H,6-8,13H2,1-5H3/t18-,19+,20-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEHWXCZKFZQCB-MHTWAQMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













